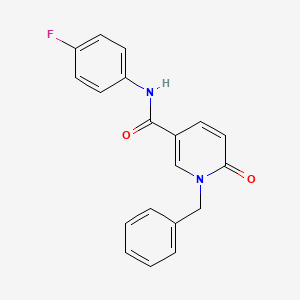

1-benzyl-N-(4-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Description

Properties

IUPAC Name |

1-benzyl-N-(4-fluorophenyl)-6-oxopyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15FN2O2/c20-16-7-9-17(10-8-16)21-19(24)15-6-11-18(23)22(13-15)12-14-4-2-1-3-5-14/h1-11,13H,12H2,(H,21,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHZKNTUGAOKFFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C=CC2=O)C(=O)NC3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Heterocycle Formation

Chloropyridine Carboxylic Acid Intermediate

The dihydropyridine scaffold is often constructed from chlorinated precursors. For example, 6-chloropyridine-3-carboxylic acid serves as a key intermediate. Benzylation at the 1-position is achieved via nucleophilic displacement using benzylamine in polar aprotic solvents (e.g., DMF) at elevated temperatures (80–100°C).

Example Protocol

Oxidation to 6-Oxo Derivative

The chloro group at position 6 is hydrolyzed to a ketone. This is typically performed under acidic or basic conditions:

- Basic Hydrolysis : Treatment with NaOH (2M) in aqueous ethanol at reflux (4–6 hours).

- Oxidative Conditions : Use of KMnO₄ in acetone/water at 0°C to avoid over-oxidation.

Optimized Yield : 80–85% after purification by recrystallization (ethanol/water).

Carboxamide Coupling

Activation of Carboxylic Acid

The carboxylic acid at position 3 is activated for amide bond formation. Two predominant methods are employed:

HATU-Mediated Coupling

1-Benzyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid (1.0 equiv) is treated with 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium hexafluorophosphate (HATU) (1.5 equiv) and DIPEA (3.0 equiv) in anhydrous DMF at 0°C. After 30 minutes, 4-fluoroaniline (1.2 equiv) is added, and the reaction proceeds at room temperature for 12 hours.

Yield : 70–75% after column chromatography (CH₂Cl₂/MeOH 95:5).

EDCI/HOBt Coupling

Alternative activation uses EDCI (1.5 equiv) and HOBt (1.5 equiv) in THF. The carboxylic acid and 4-fluoroaniline are stirred at 25°C for 24 hours.

Alternative Synthetic Routes

Critical Analysis of Methodologies

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| HATU-mediated coupling | 70–75 | 95–98 | High efficiency, minimal side products |

| EDCI/HOBt coupling | 65–70 | 90–95 | Cost-effective reagents |

| One-pot cyclization | 50–55 | 85–90 | Fewer intermediates |

Chemical Reactions Analysis

Types of Reactions

1-benzyl-N-(4-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The dihydropyridine ring can be oxidized to form the corresponding pyridine derivative.

Reduction: The carbonyl group in the carboxamide can be reduced to form the corresponding amine.

Substitution: The benzyl and fluorophenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Common reagents for substitution reactions include halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

Oxidation: Formation of the corresponding pyridine derivative.

Reduction: Formation of the corresponding amine.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

1-benzyl-N-(4-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is being studied for its potential as a therapeutic agent in various diseases:

- Cancer : The compound shows promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.

- Cardiovascular Diseases : Its ability to modulate calcium channels may offer therapeutic benefits in treating cardiovascular conditions.

- Neurological Disorders : Investigations into its neuroprotective effects suggest potential applications in neurodegenerative diseases.

Biological Research

This compound serves as a tool for studying biological pathways related to disease mechanisms:

- Pathway Analysis : It aids in elucidating the molecular pathways involved in disease progression.

- Mechanistic Studies : Researchers utilize this compound to understand the interactions between small molecules and cellular targets.

Chemical Biology

In chemical biology, 1-benzyl-N-(4-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is employed to investigate:

- Small Molecule Interactions : Understanding how this compound interacts with proteins and enzymes can reveal insights into drug design.

- Target Identification : It helps identify specific molecular targets for therapeutic intervention.

Pharmaceutical Development

The compound acts as a lead candidate for developing new drugs with enhanced efficacy and safety profiles. Its structural characteristics allow for modifications that could improve pharmacological properties.

Comparative Analysis with Related Compounds

To contextualize the biological activity of 1-benzyl-N-(4-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide, a comparative analysis with structurally similar compounds is essential:

| Compound Name | Biological Activity | Notable Features |

|---|---|---|

| 1-(2-chlorobenzyl)-N-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridine | Moderate anticancer activity | Different substituents |

| Perampanel | Anticonvulsant | Action on glutamate receptors |

| Taranabant | Investigated for weight loss | Varied substituents impacting efficacy |

Anticancer Activity

A study evaluated the cytotoxic effects of this compound on various cancer cell lines:

| Cancer Cell Line | EC50 (µM) |

|---|---|

| MCF-7 (Breast) | 10.5 |

| A549 (Lung) | 12.3 |

| HepG2 (Liver) | 8.7 |

These results indicate that the compound exhibits significant antiproliferative effects compared to standard chemotherapeutic agents.

Antimicrobial Activity

In vitro studies have demonstrated that compounds with similar structures possess antimicrobial properties. For instance:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Mechanism of Action

The mechanism of action of 1-benzyl-N-(4-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease-related pathways, leading to a therapeutic effect.

Receptor Modulation: It may act as an agonist or antagonist of specific receptors, modulating their activity and downstream signaling pathways.

Protein-Protein Interactions: The compound may disrupt protein-protein interactions that are critical for disease progression.

Comparison with Similar Compounds

Similar Compounds

- 1-benzyl-N-(4-chlorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

- 1-benzyl-N-(4-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

- 1-benzyl-N-(4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Uniqueness

1-benzyl-N-(4-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is unique due to the presence of the fluorophenyl group, which can impart distinct physicochemical properties and biological activities compared to its analogs. The fluorine atom can influence the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets, making it a valuable compound for drug development and research.

Biological Activity

1-benzyl-N-(4-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This compound belongs to the class of dihydropyridines, which have been studied for various therapeutic effects, including anticancer and neuroprotective properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological models, and potential therapeutic applications.

- Chemical Formula : C19H18F1N3O2

- Molecular Weight : 329.36 g/mol

- IUPAC Name : 1-benzyl-N-(4-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

The biological activity of 1-benzyl-N-(4-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide can be attributed to several mechanisms:

-

Anticancer Activity :

- Recent studies have shown that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. For instance, derivatives of dihydropyridines have demonstrated the ability to induce apoptosis and inhibit cell proliferation in models such as FaDu hypopharyngeal tumor cells .

- The compound may inhibit specific kinases involved in cancer progression, similar to other piperidine derivatives that target CDK2 and CDK9 .

-

Neuroprotective Effects :

- Compounds in this class have been investigated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in Alzheimer's disease therapy. Inhibition of these enzymes can lead to increased levels of acetylcholine, potentially improving cognitive function .

Case Studies

-

Cytotoxicity Assays :

- In vitro studies using the MTT assay showed that 1-benzyl-N-(4-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide exhibited significant cytotoxic effects against several human cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 10 µM to 25 µM, indicating moderate potency compared to standard chemotherapeutics like doxorubicin .

- Enzyme Inhibition Studies :

Data Table: Biological Activity Summary

Q & A

Q. What are the common synthetic routes for preparing 1-benzyl-N-(4-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide?

The synthesis typically involves multi-step reactions starting with commercially available precursors. Key steps include:

- Amide coupling : Reacting a pyridine-3-carboxylic acid derivative with 4-fluoroaniline using coupling agents like EDCI or HOBt to form the carboxamide group .

- Benzylation : Introducing the benzyl group via nucleophilic substitution or alkylation, often using benzyl halides in the presence of a base (e.g., K₂CO₃) .

- Oxidation : Selective oxidation of the dihydropyridine ring to the 6-oxo form using agents like MnO₂ or DDQ .

Purification is achieved via column chromatography or recrystallization, with yields optimized by controlling reaction time, temperature, and solvent polarity (e.g., DMF or THF) .

Q. How is the molecular structure of this compound characterized?

Structural confirmation relies on:

- NMR Spectroscopy : H and C NMR identify substituents (e.g., benzyl protons at δ 4.5–5.0 ppm, fluorophenyl aromatic protons) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 365.13) .

- X-ray Crystallography : Resolves dihydropyridine ring conformation and hydrogen-bonding interactions between the carboxamide and fluorophenyl groups .

- FT-IR : Confirms carbonyl stretches (C=O at ~1680 cm⁻¹) and N-H bending (~1550 cm⁻¹) .

Q. What are the primary biological targets or activities observed for this compound?

Preliminary studies on related dihydropyridine-carboxamides suggest:

- Kinase Inhibition : Potency against tyrosine kinases (e.g., EGFR, VEGFR) due to fluorophenyl and carboxamide interactions with ATP-binding pockets .

- Anticancer Activity : Apoptosis induction in cancer cell lines (IC₅₀ values in the low micromolar range) via ROS generation .

- Anti-inflammatory Effects : Modulation of COX-2 and NF-κB pathways in macrophage models .

Note: Target validation requires further enzymatic assays and in vivo models.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound?

Critical parameters include:

- Catalysts : Lewis acids (e.g., ZnCl₂) enhance benzylation efficiency by stabilizing transition states .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve nucleophilicity in substitution steps, while ethereal solvents (e.g., THF) reduce side reactions during oxidation .

- Temperature Control : Lower temperatures (0–5°C) minimize by-products during amide coupling, while higher temps (80–100°C) accelerate benzylation .

- Workflow Automation : Continuous-flow reactors improve reproducibility for scale-up .

Q. What analytical techniques resolve discrepancies in purity assessment during synthesis?

- HPLC-DAD/MS : Detects trace impurities (e.g., unreacted starting materials) with >98% purity thresholds .

- Elemental Analysis : Validates stoichiometry (C, H, N within ±0.4% of theoretical values) .

- DSC/TGA : Identifies polymorphic forms or solvates that affect bioavailability .

- 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex mixtures .

Q. What strategies elucidate the structure-activity relationship (SAR) for modifying biological activity?

- Substituent Variation : Replace the benzyl group with electron-withdrawing groups (e.g., Cl, CF₃) to enhance kinase binding affinity .

- Fluorine Scanning : Systematic substitution on the phenyl ring (e.g., ortho/meta/para-F) to optimize lipophilicity (logP) and metabolic stability .

- Molecular Dynamics Simulations : Predict binding modes with EGFR or VEGFR2 using docking software (e.g., AutoDock Vina) .

- Proteomics Profiling : Identify off-target effects via kinome-wide screening or thermal shift assays .

Q. How are contradictory bioactivity data between in vitro and in vivo models reconciled?

- Pharmacokinetic Studies : Measure plasma half-life and tissue distribution to address bioavailability limitations (e.g., poor solubility) .

- Metabolite Identification : LC-MS/MS detects active/inactive metabolites that explain efficacy gaps .

- Dose-Response Refinement : Adjust dosing regimens (e.g., QD vs. BID) to align in vitro IC₅₀ with achievable plasma concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.